![molecular formula C25H19F2N3O B2749167 3-(4-ethoxyphenyl)-8-fluoro-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-51-5](/img/structure/B2749167.png)

3-(4-ethoxyphenyl)-8-fluoro-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

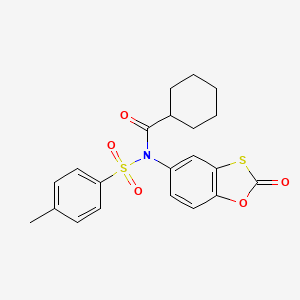

The compound “3-(4-ethoxyphenyl)-8-fluoro-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline” is a heterocyclic compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C22H19FN4OS and a molecular weight of 406.485 .

Synthesis Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry . Various synthesis protocols have been reported for the construction of this scaffold . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Scientific Research Applications

Synthesis and Transformations

Quinoline derivatives, including those similar to the compound , have been synthesized for their promising roles as fluorophores in biochemistry and medicine, particularly for studying biological systems. These compounds are explored for their potential as antioxidants and radioprotectors due to their efficient fluorescent properties and structural versatility (Aleksanyan & Hambardzumyan, 2013). The synthesis techniques often involve reactions of chloro-methylquinolines with amino benzoic acids or ethyl aminobenzoate, leading to high yields of novel quinoline derivatives.

Potential Biological Activities

Quinoline derivatives have been extensively studied for their potential in various biological applications. For instance, novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives were prepared, showcasing the methodical approach to accessing molecules that could serve as ligands for biological receptors (Kasiotis, Fokialakis, & Haroutounian, 2006). Such research underscores the potential of these compounds in biological studies and drug development.

Fluorescence and Photophysical Studies

The investigation of quinoline derivatives for their fluorescence properties has led to the development of viscosity-sensitive fluorescent probes. These compounds, based on benzo[g]quinoxaline derivatives, have shown potential in detecting viscosity changes within various mediums, which could be pivotal in biochemical sensing and diagnostics (Wang, Shi, Jia, Chen, & Ma, 2009).

High-Temperature Applications

Further, the synthesis and properties of a self-polymerizable quinoxaline monomer have been explored for use in high-temperature proton exchange membrane fuel cells. This research highlights the compound's suitability for such applications due to its organosolubility, proton conductivity at high temperatures, and higher acid doping levels compared to other materials (Hsu, Liu, Tu, Chuang, Bulycheva, & Belomoina, 2018).

Safety and Hazards

Specific safety and hazard information for “3-(4-ethoxyphenyl)-8-fluoro-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline” is not provided in the search results. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers assume responsibility to confirm product identity and/or purity .

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-8-fluoro-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F2N3O/c1-2-31-20-10-5-17(6-11-20)24-22-15-30(14-16-3-7-18(26)8-4-16)23-12-9-19(27)13-21(23)25(22)29-28-24/h3-13,15H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJCNKPLWWRWRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-[[(5Z)-5-indol-3-ylidene-4-methyl-1H-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2749085.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2749087.png)

![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2749090.png)

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2749095.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2749106.png)